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Sanggenon K

Cat. No.: B3030092
M. Wt: 488.6 g/mol
InChI Key: JDZJUEFVZGTGIJ-UHFFFAOYSA-N
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Description

Significance of Flavonoid Research in Natural Product Chemistry

Flavonoids are ubiquitous in the plant kingdom, found in fruits, vegetables, grains, bark, roots, stems, and flowers. They are recognized for their beneficial effects on human health, contributing to their indispensable role in nutraceutical, pharmaceutical, and cosmetic applications nih.govcambridge.orgmdpi.comacs.orgrjptonline.org. Research into flavonoids is driven by their potent antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, as well as their ability to modulate key cellular functions nih.govcambridge.orgrjptonline.org. The structural diversity of flavonoids, arising from variations in their basic C6-C3-C6 skeleton, leads to a wide array of biological activities, making them a continuous focus for isolation, identification, characterization, and application studies mdpi.comrjptonline.org. Their involvement in plant defense mechanisms and their signaling roles further underscore their importance in natural product chemistry acs.org.

Overview of Prenylated Flavonoids from Morus Species

Within the broad class of flavonoids, prenylated flavonoids represent a significant subclass characterized by the presence of isoprenyl (prenyl) groups attached to the flavonoid skeleton. These modifications often enhance lipophilicity and can modulate biological activity frontiersin.orgnih.gov. The Morus genus, particularly Morus alba (white mulberry), is a well-established source of a rich variety of prenylated flavonoids nih.govnih.govsemanticscholar.org. These compounds, isolated from various parts of the plant such as root bark and leaves, have been associated with a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and anticancer activities frontiersin.orgnih.govsemanticscholar.orgbiomedpharmajournal.org. The structural complexity and biological potential of prenylated flavonoids from Morus species continue to drive research efforts aimed at understanding their mechanisms of action and therapeutic relevance.

Historical Context of Sanggenone K Discovery and Early Investigations

Sanggenone K (CAS No: 86450-77-3) is a prenylated flavonoid that has been isolated from the root bark of Morus alba L. biosynth.comchemfaces.com. Its chemical structure is characterized by the molecular formula C₃₀H₃₂O₆ and a molecular weight of approximately 488.60 g/mol biosynth.comchemfaces.comchemblink.comnih.gov. Early investigations into the phytochemical constituents of Morus species have identified Sanggenone K alongside other bioactive compounds. Preliminary research has indicated that Sanggenone K, along with other prenylated flavonoids from Morus alba, exhibits potential anticancer effects, showing inhibitory activity against various cancer cell lines such as HeLa, MCF-7, and Hep-3B biomedpharmajournal.org. Furthermore, studies exploring the hypoglycemic potential of mulberry compounds have identified Sanggenone K as having good α-glucosidase inhibitory activity symc.edu.cn. These early findings highlight Sanggenone K's role in the ongoing exploration of Morus-derived compounds for their medicinal properties.

Data Tables

To provide a clearer understanding of Sanggenone K's chemical identity and its place within research findings, the following tables summarize key information.

Table 1: Chemical Properties of Sanggenone K

PropertyValueSource(s)
CAS Number86450-77-3 biosynth.comchemfaces.comchemblink.comnih.gov
Molecular FormulaC₃₀H₃₂O₆ biosynth.comchemfaces.comchemblink.comnih.gov
Molecular Weight488.60 g/mol biosynth.comchemfaces.com
SourceRoot bark of Morus alba L. biosynth.comchemfaces.com
SolubilityInsoluble (calculated) chemblink.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O6 B3030092 Sanggenon K

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O6/c1-17(2)7-6-13-30(5)14-12-20-23(32)11-10-22(29(20)36-30)28-21(9-8-18(3)4)27(34)26-24(33)15-19(31)16-25(26)35-28/h7-8,10-12,14-16,31-33H,6,9,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZJUEFVZGTGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)CC=C(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Identification, and Quantitative Analysis Methodologies of Sanggenone K

Advanced Chromatographic Techniques for Sanggenone K Separation

Chromatography plays a pivotal role in separating Sanggenone K from other compounds present in plant extracts, enabling its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and analysis of natural products like Sanggenone K. Its versatility allows for the optimization of separation based on the compound's polarity and interaction with the stationary and mobile phases inacom.nl. HPLC, particularly when coupled with diode-array detection (DAD) or mass spectrometry (MS), is instrumental in isolating and identifying Sanggenone K from complex botanical extracts nih.gov. Method development in HPLC typically involves optimizing parameters such as column chemistry, mobile phase composition, flow rate, and detection wavelength to achieve optimal retention, efficiency, and selectivity for Sanggenone K thermofisher.com.

Ultra-Performance Liquid Chromatography (UPLC) Techniques

UPLC represents an advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity due to the use of smaller particle-sized columns and higher operating pressures currenta.defrontiersin.org. UPLC coupled with mass spectrometry (UPLC-ESI/MSⁿ) is particularly powerful for the rapid separation, identification, and structural analysis of multiple constituents in complex mixtures, including Sanggenone K currenta.defrontiersin.org. This hyphenated technique allows for the simultaneous acquisition of chromatographic and mass spectrometric data, facilitating the characterization of compounds even when present in low concentrations or in the presence of interfering matrix components currenta.de.

Spectroscopic and Spectrometric Characterization Approaches

Once separated, Sanggenone K is characterized using a suite of spectroscopic and spectrometric techniques to confirm its structure and purity.

Mass Spectrometry (MS/MS, ESI-MSⁿ, QTOF-MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of Sanggenone K, thereby aiding in its structural elucidation currenta.demdpi.comnih.gov. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (ESI-MSⁿ) and Quadrupole Time-of-Flight (QTOF-MS) are commonly employed nih.govcurrenta.defrontiersin.orguma.pt. ESI is a soft ionization technique suitable for polar and thermolabile compounds like flavonoids psu.edu. MS/MS experiments, where a precursor ion is fragmented, generate characteristic fragment ions that provide crucial information about the molecule's structure currenta.demdpi.com. QTOF-MS offers high mass accuracy, enabling the determination of elemental composition and confirmation of molecular formulas currenta.de. ESI-MSⁿ techniques, specifically, are valuable for differentiating compounds with similar molecular masses and elucidating detailed structural information through sequential fragmentation nih.govfrontiersin.orguma.ptupce.cz.

Nuclear Magnetic Resonance (NMR) for Definitive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for definitive structural analysis of organic compounds, including Sanggenone K rsc.orgmdpi.comgalaxymineraltransport.commdpi.comresearchgate.netresearchgate.net. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and functional groups within the molecule rsc.orgmdpi.commdpi.comresearchgate.netlibretexts.org. ¹H NMR reveals the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often used to establish connectivity between atoms, confirming the complete structure of Sanggenone K rsc.orgmdpi.comresearchgate.net. The comparison of experimental NMR data with literature values is crucial for unambiguous identification galaxymineraltransport.comchemfaces.comsymc.edu.cn.

Quantitative Method Development and Validation for Sanggenone K in Complex Matrices

Developing and validating analytical methods for quantifying Sanggenone K in complex matrices, such as plant extracts or biological samples, is critical. Method validation ensures that the method is suitable for its intended purpose, providing reliable and reproducible results gavinpublishers.comparticle.dkdemarcheiso17025.comsemanticscholar.orgresearchgate.net. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) gavinpublishers.comparticle.dksemanticscholar.orgnih.gov.

Complex matrices can introduce "matrix effects," which can interfere with analyte detection or quantification, potentially leading to inaccurate results thermofisher.comlabmanager.com. These effects can manifest as ionization suppression or enhancement in mass spectrometry, or co-elution in chromatography thermofisher.comlabmanager.com. To mitigate these effects, sample preparation techniques like solid-phase extraction (SPE) or optimized chromatographic separation strategies are essential thermofisher.comlabmanager.com. Method validation protocols typically involve developing a validation protocol, defining performance parameters and acceptance criteria, performing experiments, and documenting results comprehensively gavinpublishers.comparticle.dk.

Biosynthesis and Ecological Context of Sanggenone K in Morus Species

Pathways of Flavonoid Biosynthesis in Plants

The formation of Sanggenone K is rooted in the general flavonoid biosynthetic pathway, a well-established process in higher plants. This pathway synthesizes the basic C6-C3-C6 flavonoid skeleton from precursors supplied by two primary metabolic routes: the shikimate pathway and the acetate (B1210297) pathway. nih.gov The subsequent prenylation, which is characteristic of Sanggenone K, involves the integration of a prenyl unit derived from isoprenoid precursors.

Shikimate Pathway Precursors

The shikimate pathway is the starting point for the biosynthesis of the B and C rings of the flavonoid structure. nih.gov This pathway is responsible for producing the aromatic amino acid phenylalanine. annualreviews.org Phenylalanine then enters the phenylpropanoid pathway, where it is converted through a series of enzymatic reactions into 4-coumaroyl-CoA, a key intermediate that forms the foundational structure for a wide array of phenolic compounds, including flavonoids. encyclopedia.pubsemanticscholar.org The shikimate pathway ultimately provides the phenylpropanoid units that are essential building blocks for the flavonoid core. nih.gov

Mevalonic Acid (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways for Prenyl Unit Integration

The characteristic prenyl group of Sanggenone K is synthesized via the isoprenoid biosynthetic pathways. Plants uniquely possess two such pathways: the mevalonic acid (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, located in the plastids. wur.nlnih.gov Both pathways produce the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). acs.org These molecules are the building blocks for all isoprenoid compounds. wur.nl While the MVA pathway is primarily responsible for producing sterols and sesquiterpenes, and the MEP pathway for monoterpenes, diterpenes, and carotenoids, there is evidence of cross-talk and exchange of intermediates between them. nih.gov The integration of the prenyl unit onto the flavonoid backbone is catalyzed by prenyltransferase enzymes, which facilitate the attachment of a prenyl group, derived from IPP or DMAPP, to the flavonoid core, thus forming prenylated flavonoids like Sanggenone K. wur.nl

Accumulation Patterns of Sanggenone K in Distinct Morus Plant Organs

The concentration and distribution of Sanggenone K are not uniform throughout the mulberry plant. Research indicates a distinct pattern of accumulation, with the highest concentrations typically found in specific organs.

Root-Specific Production and Distribution

Comparative Analysis Across Morus Species and Varieties

The genus Morus is diverse, comprising numerous species and varieties. wikipedia.org Consequently, the content of Sanggenone K and other bioactive compounds can vary significantly among them. Comparative studies of different Morus cultivars have revealed differences in their chemical profiles, including the levels of various flavonoids. nih.govchemijournal.com For instance, research comparing extracts from different Morus root cultivars has shown variations in the concentrations of compounds like kuwanons and sanggenons. nih.gov The classification of the Morus genus itself is complex, with the number of recognized species varying among different researchers. frontiersin.org This taxonomic diversity likely contributes to the observed chemical variations. The most commonly studied species include Morus alba (white mulberry), Morus rubra (red mulberry), and Morus nigra (black mulberry). researchgate.net

Influence of Environmental Factors on Sanggenone K Biosynthesis and Yield

The production of secondary metabolites like Sanggenone K is not static but is dynamically influenced by the plant's surrounding environment. Various abiotic and biotic factors can significantly impact the biosynthetic pathways, leading to changes in the yield and accumulation of these compounds.

Environmental factors such as light intensity, temperature, water availability, and soil composition play a crucial role in regulating the synthesis of secondary metabolites. researchgate.netmaxapress.com For example, changes in light exposure and temperature have been shown to affect the expression of genes involved in terpenoid biosynthesis, a pathway linked to the production of the prenyl units in Sanggenone K. maxapress.com Similarly, drought stress can induce the production of certain secondary metabolites as a defense mechanism. mdpi.comnih.gov The accumulation of these compounds is often a plant's response to environmental stressors, suggesting that the yield of Sanggenone K could be modulated by carefully controlling cultivation conditions. d-nb.info Seasonal variations also affect the biochemical composition of mulberry plants, which would in turn influence the production of Sanggenone K. cabidigitallibrary.org

Climatic and Edaphic Conditions

The synthesis of secondary metabolites like Sanggenone K in Morus species is influenced by a range of external environmental factors. researchgate.net These include both climatic (weather-related) and edaphic (soil-related) conditions, which collectively shape the plant's metabolic expression. researchgate.net

Table 1: Optimal Climatic Conditions for Morus Species Cultivation

Climatic FactorOptimal Range
Atmospheric Temperature13°C to 37.7°C mdpi.com
Relative Humidity65% to 80% mdpi.com
Annual Rainfall600 mm to 2500 mm mdpi.com
Sunlight Duration5 to 12 hours per day mdpi.com

Metabolomic Profiling and Machine Learning for Ecological Regulatory Mechanisms

Understanding how environmental factors regulate the production of specific compounds like Sanggenone K requires advanced analytical techniques. The integration of metabolomics with machine learning offers a powerful approach to decipher these complex interactions. mdpi.com

Metabolomic Profiling: Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. In Morus species, this involves analyzing the chemical composition of tissues, such as leaves or root bark, to create a comprehensive profile of the compounds present. nih.govmdpi.com A common technique used for this is Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), which separates the different molecules in an extract and identifies them based on their mass-to-charge ratio. nih.gov This methodology allows researchers to identify and quantify a wide array of metabolites simultaneously, including various flavonoids, alkaloids, and sanggenones. mdpi.comnih.govmdpi.com Studies on Morus have successfully used UPLC-MS to identify dozens of metabolites, revealing significant variations between different plant parts and cultivars. nih.govmdpi.com For example, metabolomic analyses have identified compounds such as morusin, sanggenone C, and sanggenone D in mulberry extracts. mdpi.comtmrjournals.com

Machine Learning for Data Analysis: The data generated from metabolomic profiling is vast and complex, often requiring sophisticated computational tools for interpretation. pensoft.net Machine learning (ML) algorithms are increasingly being applied in ecological and metabolomic studies to identify patterns that are not apparent with traditional statistical methods. pensoft.netnih.gov

ML models can be trained on metabolomic data alongside corresponding environmental data (e.g., temperature, soil pH) to predict how specific conditions affect the plant's metabolic output. mdpi.com Unsupervised ML methods like Principal Component Analysis (PCA) can be used to group samples based on their metabolic similarities, while supervised methods like Random Forest (RF) and Least Absolute Shrinkage and Selection Operator (LASSO) can identify which specific metabolites are the most significant biomarkers for distinguishing between plant groups grown in different geographical environments. mdpi.comuni-regensburg.de This approach has been used to find geographically specific molecular markers in other medicinal plants, identifying key compounds influenced by the environment. mdpi.com By applying these ML techniques to Morus metabolomic data, researchers can elucidate the ecological regulatory mechanisms that control the biosynthesis of flavonoids like Sanggenone K, paving the way for a deeper understanding of the plant's chemical ecology. nih.govarxiv.org

Synthetic Strategies and Structural Modifications of Sanggenone K and Its Analogues

Semisynthetic Approaches to Sanggenone K Derivatives

Semisynthesis, which involves the chemical modification of natural products, is a valuable strategy for generating novel derivatives. For flavonoids, common modifications include alkylation, acylation, and metal-catalyzed cross-coupling reactions to explore the chemical space around the natural scaffold.

One prominent approach for creating flavonoid derivatives is the Suzuki-Miyaura cross-coupling reaction. This method has been successfully used to prepare a library of flavonoid derivatives by modifying halogenated flavonoids with various aryl boronates. mdpi.comnih.gov For instance, the C-8 position of the flavonoid A-ring can be functionalized with aryl, heteroaryl, or alkyl groups. mdpi.comnih.gov This strategy was also employed to synthesize C-8 prenylated compounds, demonstrating its applicability for creating analogues of prenylated flavonoids like Sanggenone K. mdpi.comnih.gov

Another semisynthetic strategy involves the direct, one-step prenylation of flavonoid precursors using a prenyl donor in the presence of a catalyst like ZnCl₂. This method has been used to produce C-alkylated flavonoids, although it can result in a mixture of products. mdpi.com Derivatization can also be achieved through the chemical modification of existing hydroxyl groups on the flavonoid skeleton to form acetamides, which can significantly impact bioavailability and antioxidant properties. nih.gov Such modifications on a Sanggenone K precursor could yield a variety of novel compounds for biological screening.

The following table summarizes common semisynthetic modifications applied to flavonoids that could be adapted for Sanggenone K.

Modification TypeReagents/CatalystsTarget Position(s)Potential Outcome
Suzuki-Miyaura CouplingPalladium catalyst, Aryl boronatesC-8, C-6Introduction of diverse aryl/alkyl groups
Direct C-Alkylation3-methyl-2-buten-1-ol, ZnCl₂C-6, C-8Addition of prenyl groups
Acetamide FormationAcetic anhydrideHydroxyl groupsAltered solubility and bioavailability
O-AlkylationAlkyl halides, BaseHydroxyl groupsModified lipophilicity

Total Synthesis of Related Flavonoids with Potential Applicability to Sanggenone K

The total synthesis of complex flavonoids, particularly those with intricate stereochemistry and multiple substituents like Sanggenone K, presents a significant challenge. Sanggenone K is a Diels-Alder type adduct, a structural feature common to many natural products isolated from the Morus genus. nih.gov Therefore, synthetic strategies for these related compounds are highly relevant.

A key step in the synthesis of such molecules is the biomimetic [4+2] cycloaddition, or Diels-Alder reaction. nih.gov This reaction can be used to construct the characteristic cyclohexene (B86901) ring system found in Sanggenone K by reacting a flavonoid diene with a suitable dienophile, such as a chalcone. nih.gov Various methods have been developed to catalyze this reaction, including thermal conditions, Lewis acid catalysis, and more modern approaches like silver nanoparticle catalysis. nih.gov

The synthesis of the necessary prenylated flavonoid precursors is also a critical aspect. Facile and efficient methods for the regioselective prenylation of polyhydroxyacetophenones have been developed, which serve as key starting materials. nih.gov Subsequent Claisen rearrangement of O-prenylated intermediates or direct C-alkylation are common strategies to install the prenyl groups. nih.gov The regioselective cyclization of the resulting prenylated polyhydroxy chalcones then leads to the formation of the flavanone (B1672756) core. nih.gov A recent total synthesis of several prenylated isoflavone (B191592) natural products utilized a regioselective ortho-allylation of a phenolic boronic ester followed by a Suzuki cross-coupling with a functionalized chromone. mcmaster.ca

These synthetic routes, particularly those employing a biomimetic Diels-Alder reaction, provide a clear blueprint for the potential total synthesis of Sanggenone K and its stereoisomers.

Chemoenzymatic Synthesis Methods for Sanggenone K Analogues

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions, offering a powerful tool for producing complex natural products and their analogues. nih.gov For Sanggenone K, enzymatic prenylation is a key transformation that can be harnessed.

Flavonoid prenyltransferases are enzymes that catalyze the transfer of prenyl groups (like prenyl, geranyl, or farnesyl) from a donor molecule to the flavonoid skeleton. nih.govmdpi.com These enzymes often exhibit high regioselectivity and stereospecificity, which is difficult to achieve through purely chemical methods. mdpi.com Several prenyltransferases from bacteria and fungi, such as NphB and AnaPT, have been identified and shown to have relaxed substrate specificities, allowing them to prenylate a diverse collection of flavonoids. nih.govacs.org This enzymatic prenylation can be used to produce various prenylated flavonoids which can then be further modified chemically. nih.gov For example, the NphB enzyme can catalyze both C-C and C-O based geranylation on a range of hydroxyl-containing aromatic compounds. nih.gov

Beyond prenylation, other enzymatic modifications can be employed. Lipases, for instance, can be used for the regioselective acylation of flavonoid glycosides, which has been shown to enhance their antioxidant and antimicrobial activities. nih.gov This approach could be used to modify potential glycosylated precursors of Sanggenone K analogues. The integration of these biocatalytic steps into a synthetic sequence can significantly streamline the production of novel and structurally diverse Sanggenone K derivatives.

The table below highlights some enzymes with potential applications in the synthesis of Sanggenone K analogues.

Enzyme ClassExample EnzymeReaction CatalyzedPotential Application
PrenyltransferaseNphB, SCO7190C- or O-prenylation/geranylationRegioselective installation of isoprenoid side chains
PrenyltransferaseAnaPT, 7-DMATSC-prenylation at various positionsComplementary regioselectivity for flavonoid prenylation
Lipase (B570770)Candida antarctica lipaseAcylation of hydroxyl groupsModification of flavonoid glycosides for enhanced bioactivity

Design and Synthesis of Novel Sanggenone K Analogues for Enhanced Bioactivity

The design and synthesis of novel analogues are driven by the need to improve the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For flavonoids, structure-activity relationship (SAR) studies have revealed key structural features that influence their bioactivity. mdpi.com The presence of a prenyl group, for instance, often increases lipophilicity, which can enhance affinity for cell membranes and interaction with target proteins, leading to improved potency. nih.govmdpi.comwikipedia.org

In designing Sanggenone K analogues, modifications could target several key areas of the molecule. The substitution pattern on the flavonoid A and B rings is known to be crucial for the activity of many flavonoids. mdpi.com Hybrid molecules, combining the flavonoid scaffold with other bioactive pharmacophores, represent another design strategy. For example, linking a flavonoid to a quinoline (B57606) or gallic acid moiety has been explored to create novel anticancer agents. scielo.brnih.gov

Synthesis of these designed analogues would employ the strategies outlined previously. For example, new hybrid compounds of chrysin (B1683763) and kaempferol (B1673270) with 1,2,3-triazoles have been synthesized via chemical derivatization of the hydroxyl groups, showing significant antiproliferative effects. mdpi.com Similarly, the synthesis of novel quinoline-chalcone derivatives has been pursued as a strategy to develop new anticancer molecules. nih.gov By applying these design principles and synthetic methodologies, novel Sanggenone K analogues with potentially enhanced anticancer, antioxidant, or anti-inflammatory activities can be generated for further investigation. scielo.brchula.ac.th

Mechanistic Investigations of Sanggenone K S Biological Activities in Vitro and Pre Clinical Models

Anticarcinogenic Mechanisms

Research into the anticarcinogenic potential of Sanggenone K aims to understand how it interferes with cancer cell growth and survival. This involves examining its impact on fundamental cellular processes and molecular targets critical for tumor development.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Compounds that can induce apoptosis in cancer cells are of significant therapeutic interest. While specific studies detailing Sanggenone K's direct impact on the ERK-Drp1 axis are limited in the provided literature, general mechanisms of apoptosis induction by related compounds and flavonoids provide insight.

The Extracellular Signal-regulated Kinase (ERK) pathway is known to play a dual role in cancer, often promoting cell survival and proliferation when aberrantly activated frontiersin.orgmdpi.com. Conversely, other mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, are frequently associated with cell necrosis frontiersin.org. Modulation of these pathways, including the inhibition of ERK signaling, is a strategy explored for cancer treatment frontiersin.orgmdpi.com.

The caspase cascade is central to the execution of apoptosis. Initiator caspases (like caspase-8 and -9) are activated by death receptor signaling or mitochondrial pathways, respectively, and subsequently activate effector caspases (such as caspase-3) that dismantle the cell nih.govmdpi.com. The cleavage of proteins like Dynamin-related protein 1 (Drp1) by caspases can influence mitochondrial dynamics, which in turn impacts apoptosis biorxiv.org. While Sanggenone K's specific interaction with Drp1 and the precise modulation of caspase cascades require further dedicated investigation, the broader context suggests that compounds targeting these pathways could influence cancer cell fate nih.govbiorxiv.orgnih.gov.

Tumor progression involves a complex interplay of molecular events, including uncontrolled proliferation, invasion, and metastasis, often driven by inflammatory signaling and specific molecular pathways. While direct evidence for Sanggenone K's specific targets in tumor progression is not extensively detailed in the provided results, related natural compounds and general mechanisms highlight potential areas of action.

Inflammation is a critical factor in cancer development and progression, with cytokines activating transcription factors like NF-κB and STAT3, which regulate genes involved in cell survival and proliferation mdpi.com. Compounds that can modulate these inflammatory pathways may exert anti-tumor effects mdpi.commdpi.com. Furthermore, pathways involved in cell cycle regulation, angiogenesis, epithelial-to-mesenchymal transition (EMT), and cancer stem cell maintenance are crucial for tumor growth and spread mdpi.comnih.gov. The inhibition of these mechanisms is a key strategy in developing anti-cancer agents.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are vital for understanding how compounds interact with specific protein targets involved in cancer. While direct computational studies specifically on Sanggenone K targeting KRAS G12D or TNF-α were not detailed in the provided search results, these techniques have been extensively applied to other natural compounds and drug candidates.

For instance, studies have employed these methods to identify inhibitors of the mutated KRAS G12D protein, a common oncogenic driver in various cancers mdpi.comnih.govarxiv.orgbiorxiv.org. These investigations typically involve docking simulations to predict binding poses and affinities, followed by MD simulations to assess the stability of protein-ligand complexes mdpi.comnih.govbiorxiv.org. Key interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding mdpi.combiorxiv.org. Similarly, computational approaches have been used to study the inhibition of TNF-α, a key pro-inflammatory cytokine implicated in cancer, by natural compounds, revealing binding modes and interactions with amino acid residues researchgate.net. The methodologies used in these studies provide a framework for future investigations into Sanggenone K's potential interactions with such targets.

Table 1: Computational Studies on Cancer Targets (Methodological Examples)

Target ProteinCompoundBinding AffinityMethodologies UsedReference
KRAS G12DISM061-018-21.4 µMSynthesis, Evaluation, Pan-KRAS inhibition arxiv.org
KRAS G12DBI-2852 (Reference)450 nM (IC50)Pharmacophore, Docking, MD Simulations mdpi.com
TNF-αPaeoniflorin-6.90 kcal/molMolecular Docking researchgate.net
TNF-αAmoradicin-7.94 kcal/molMolecular Docking researchgate.net

Antidiabetic Mechanisms

Sanggenone K, and related compounds like Sanggenone D, have demonstrated potential in managing diabetes, primarily through their effects on carbohydrate digestion and glucose metabolism.

Inhibition of alpha-glucosidase is a key strategy for managing type 2 diabetes, as this enzyme plays a crucial role in breaking down complex carbohydrates into absorbable glucose. Compounds that inhibit alpha-glucosidase can slow down glucose absorption, thereby mitigating postprandial hyperglycemia.

Studies have shown that Sanggenone D, a related compound, exhibits inhibitory activity against alpha-glucosidase. The IC50 value for Sanggenone D was reported as 4.51 × 10⁻⁵ mol/L, indicating moderate inhibitory potency compared to the standard drug acarbose (B1664774) (IC50: 3.10 × 10⁻⁷ mol/L) preprints.orgpreprints.org. Kinetic analyses, often performed using Lineweaver-Burk plots, revealed that Sanggenone D acts through a mixed inhibition mechanism, encompassing both non-competitive and anti-competitive modes preprints.orgpreprints.orgresearchgate.net. Molecular docking studies suggest that the binding of Sanggenone D to alpha-glucosidase is mediated by hydrophobic interactions and hydrogen bonds with amino acid residues within the enzyme's active site, contributing to its binding affinity of -7.73 kcal/mol preprints.orgpreprints.org.

While the provided literature extensively discusses the kinetic and thermodynamic parameters for other alpha-glucosidase inhibitors, specific detailed kinetic parameters (like Km, Vmax, Ki) and thermodynamic parameters (such as ΔH, ΔS, ΔG) for Sanggenone K itself were not explicitly detailed. However, the general principles of enzyme-inhibitor interactions, including the role of hydrophobic forces and spontaneous binding, are consistent with findings for other natural products scielo.br.

Potential Impact on Insulin (B600854) Sensitivity and Glucose Homeostasis Pathways

The regulation of blood glucose levels and the maintenance of insulin sensitivity are critical for metabolic health. Morus alba, the plant source of Sanggenone K, has been associated with hypoglycemic and antidiabetic properties plantsjournal.com. While direct studies on Sanggenone K's specific impact on insulin signaling pathways are still emerging, related compounds from Morus alba, such as Sanggenone D and Kuwanon G, have demonstrated the ability to regulate glucose metabolism by activating the GLUT4 pathway preprints.orgpreprints.org. GLUT4 is a key glucose transporter in muscle and adipose tissue, and its translocation to the cell membrane is insulin-dependent, facilitating glucose uptake preprints.org. Furthermore, studies on Morus alba leaf extracts indicate an improvement in insulin resistance through the activation of the IRS-1/PI3K/Akt pathway, which subsequently enhances glucose uptake and GLUT4 translocation in skeletal muscle researchgate.net. These findings suggest a potential role for Sanggenone K in modulating glucose homeostasis, possibly by influencing insulin signaling cascades and glucose transporter activity.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Sanggenone K has shown potential in exhibiting anti-inflammatory properties biosynth.com. Extracts from Mori Cortex Radicis (mulberry bark), a source of various flavonoids including Sanggenones, have demonstrated significant anti-inflammatory effects. These effects are attributed to the modulation of key inflammatory mediators and signaling pathways. Specifically, Mori Cortex Radicis extracts have been shown to downregulate cyclooxygenase-2 (COX-2) mRNA, suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), and inhibit the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways researchgate.net. Additionally, Morus alba leaf extracts have been reported to reduce inflammatory responses by decreasing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and by modulating the NF-κB pathway researchgate.net. These mechanisms highlight how compounds like Sanggenone K, found in mulberry, may exert their anti-inflammatory effects by targeting critical inflammatory signaling cascades.

Modulation of Inflammatory Mediators and Signaling Pathways

Research indicates that natural compounds, including flavonoids from Morus alba, can exert anti-inflammatory actions by interfering with the molecular pathways that drive inflammation nih.gov. Sanggenone K's potential anti-inflammatory activity is likely mediated through the modulation of inflammatory mediators and signaling pathways. Evidence from related mulberry compounds suggests an influence on pathways such as NF-κB and MAPK, which are central regulators of inflammatory gene expression researchgate.netresearchgate.net. By potentially inhibiting the activation or signaling of these pathways, Sanggenone K could reduce the production of pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory response.

Antioxidant Mechanisms

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense system, contributes to cellular damage and disease pathogenesis nih.govmdpi.com. Natural compounds, particularly flavonoids, are known for their potent antioxidant capabilities, which they employ to neutralize free radicals and protect cells from oxidative damage plantsjournal.compreprints.orgnih.gov. Sanggenone K, as a flavonoid, is expected to possess such properties biosynth.com.

Enzyme Modulation in Oxidative Stress Pathways

The body's defense against oxidative stress involves a complex network of enzymatic and non-enzymatic antioxidants. Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work to detoxify ROS nih.govmdpi.com. The Nrf2 pathway plays a crucial role in regulating the expression of these and other antioxidant enzymes, such as glutathione S-transferase (GST) and NADPH-quinine oxidoreductase 1 (NQO1), by binding to antioxidant response elements (AREs) in their promoter regions nih.govmdpi.com. While direct evidence of Sanggenone K modulating specific antioxidant enzymes was not found in the provided search results, its antioxidant potential may also involve influencing the expression or activity of these critical enzymes, thereby bolstering cellular defense against oxidative damage.

Other Investigated Biological Activities (e.g., Aldose-Reductase Inhibition)

Beyond its effects on inflammation and oxidative stress, Sanggenone K and related compounds have been investigated for other biological activities, notably aldose reductase (AR) inhibition. Aldose reductase is an enzyme involved in the polyol pathway, which can become overactive in hyperglycemic conditions, leading to the accumulation of sorbitol and contributing to diabetic complications like neuropathy and retinopathy mdpi.comnih.gov. Inhibiting aldose reductase is considered a therapeutic strategy for managing these complications mdpi.comfrontiersin.org.

Sanggenone C, a related compound from the Morus genus, has been reported to exhibit aldose reductase inhibitory activity with an IC50 value of 100 µM usda.gov. This suggests that Sanggenone K, being structurally similar, may also possess aldose reductase inhibitory properties. Such activity could contribute to the potential of Morus alba derivatives in mitigating diabetes-related pathologies by preventing the harmful effects of sorbitol accumulation.

Structure Activity Relationship Sar Studies of Sanggenone K and Its Derivatives

Impact of Prenylation and Other Structural Modifications on Biological Efficacy

Prenylation, a characteristic feature of Sanggenone K, involves the attachment of isoprenoid units to the flavonoid backbone. This modification significantly impacts a molecule's lipophilicity, membrane permeability, and interaction with hydrophobic pockets in target proteins mdpi.compreprints.org. Studies on related prenylated flavonoids, such as Sanggenone D and Kuwanon G, have demonstrated that prenylation can enhance their inhibitory activity against enzymes like α-glucosidase mdpi.compreprints.org. For example, the specific placement and length of prenyl chains can fine-tune binding affinity and efficacy.

Other structural modifications, such as the presence of hydroxyl groups, the degree of aromaticity, and the cyclization of certain moieties, also play a critical role in SAR. In the case of Sanggenone D and Kuwanon G, cyclization in Sanggenone D led to a reduction in phenolic hydroxyl groups, consequently decreasing its binding affinity to α-glucosidase compared to Kuwanon G mdpi.compreprints.org. This highlights how subtle structural changes can profoundly alter biological activity by affecting key interactions like hydrogen bonding.

Computational Approaches in SAR: Molecular Docking and Molecular Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for dissecting the SAR of compounds like Sanggenone K researchgate.netnih.govmdpi.comrsc.orgnih.govnih.govgithub.ionsf.govnih.govarxiv.orgfrontiersin.org. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity, providing insights into potential interactions such as hydrogen bonds and hydrophobic contacts mdpi.comresearchgate.netnih.govmdpi.com. For instance, molecular docking studies have identified Sanggenone H and Kuwanol C as potential inhibitors of KRAS G12D, with significant binding affinities researchgate.netnih.gov. Similarly, Sanggenone D and Kuwanon G have been docked with α-glucosidase, revealing hydrophobic interactions and hydrogen bonds as crucial for their inhibitory mechanisms mdpi.compreprints.org.

Molecular dynamics simulations complement docking by providing a dynamic view of ligand-protein interactions over time, assessing the stability of the complex and conformational changes mdpi.comrsc.orgnih.govnih.govgithub.io. These simulations can reveal how structural modifications affect the dynamic behavior of the complex, offering a more comprehensive understanding of SAR. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy are analyzed to evaluate the stability and efficacy of the docked complexes mdpi.comnih.gov. The combination of docking and MD simulations allows researchers to predict and rationalize the biological activity of compounds and guide the design of more potent derivatives.

Comparative SAR with Structurally Related Flavonoids

Comparative SAR studies are essential for understanding the specific contributions of different structural motifs to biological activity. By comparing Sanggenone K with structurally related flavonoids such as Sanggenone D, Kuwanon G, and Sanggenone H, researchers can identify key structural differences that lead to variations in efficacy.

Studies comparing Sanggenone D and Kuwanon G, both prenylated flavonoids, have shown differences in their inhibitory mechanisms against α-glucosidase mdpi.comresearchgate.netpreprints.org. Kuwanon G exhibited stronger binding affinity and inhibitory activity compared to Sanggenone D, which was attributed to the greater number of hydrogen bonds formed by Kuwanon G due to its structural features mdpi.comresearchgate.netpreprints.org. Sanggenone D's cyclization led to fewer phenolic hydroxyl groups, reducing its hydrogen bonding capacity and thus its binding affinity mdpi.compreprints.org.

Molecular docking has also been used to compare the binding of various flavonoids to different targets. For example, Sanggenone H was identified as a lead compound with significant binding affinity to KRAS G12D in a study that screened numerous bioflavonoids researchgate.netnih.gov. These comparative analyses underscore the importance of precise structural arrangements, including the presence and position of hydroxyl groups and prenyl chains, in determining the biological activity and target specificity of flavonoids.

Future Perspectives and Research Gaps in Sanggenone K Studies

Advanced Mechanistic Elucidation Through Omics Technologies (e.g., Proteomics, Transcriptomics)

Understanding the precise molecular mechanisms by which Sanggenone K exerts its effects is crucial for its development as a therapeutic agent. Omics technologies, such as transcriptomics, proteomics, and metabolomics, offer powerful tools to achieve this.

Transcriptomics: Analyzing the complete set of RNA transcripts (transcriptome) in cells treated with Sanggenone K can reveal changes in gene expression patterns. This can identify specific genes and pathways that are upregulated or downregulated, providing insights into cellular responses, such as cell cycle regulation, apoptosis induction, or inflammatory signaling pathways. For instance, studies on related mulberry compounds have shown modulation of cell cycle and DNA replication pathways nih.gov. Future transcriptomic studies on Sanggenone K could uncover novel targets involved in its anticancer or anti-inflammatory activities.

Proteomics: Proteomics, the study of the entire set of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions induced by Sanggenone K. This approach can directly reveal the functional molecules affected by the compound. For example, understanding how Sanggenone K interacts with specific enzymes or signaling proteins could elucidate its role in inhibiting cellular proliferation or modulating inflammatory responses. Proteomics can also help validate findings from transcriptomic studies by confirming changes at the protein level researchgate.netembopress.org.

Metabolomics: Metabolomics, the study of all small molecules (metabolites) in a biological system, can provide a comprehensive view of the metabolic state of cells or organisms treated with Sanggenone K. This can reveal how Sanggenone K influences metabolic pathways, such as those related to energy production, lipid metabolism, or the synthesis of signaling molecules nih.govnih.gove-enm.orgmdpi.com. For example, metabolomic profiling could identify specific metabolic disruptions in cancer cells that Sanggenone K targets or reveal how it impacts metabolic pathways relevant to diabetes researchgate.net.

Integrating data from these omics approaches can provide a holistic understanding of Sanggenone K's complex biological effects, identifying key molecular players and pathways that warrant further investigation.

Exploration of Novel Therapeutic Targets and Pathways

While Sanggenone K has shown activity against cancer, inflammation, and metabolic disorders, its full spectrum of therapeutic targets and pathways remains to be explored.

Oncology: Sanggenone K has demonstrated anticancer effects, including inhibition of cellular proliferation and induction of apoptosis biosynth.com. Research has also indicated potential interactions with pathways involved in cell cycle regulation and DNA replication nih.gov. Future studies could investigate its efficacy and mechanisms against a broader range of cancer types and explore its potential to target specific oncogenic signaling pathways, such as those involving kinases or transcription factors researchgate.netmdpi.comjcancer.orgfrontiersin.org. For instance, molecular docking studies have identified potential interactions with various targets, including kinases, cytosolic proteins, and GPCRs researchgate.netmdpi.com.

Inflammation: Its anti-inflammatory properties, including the attenuation of pro-inflammatory cytokines like TNF-α and IL-1β and inhibition of NF-κB signaling, highlight its potential for treating inflammatory conditions frontiersin.org. Further research is needed to identify the specific inflammatory mediators and signaling cascades that Sanggenone K modulates, and to explore its efficacy in preclinical models of various inflammatory diseases.

Metabolic Disorders: Sanggenone K, along with related prenylated flavonoids like Sanggenone D and Kuwanon G, has shown inhibitory activity against α-glucosidase and potential to regulate glucose metabolism via the GLUT4 pathway, suggesting a role in managing type 2 diabetes mdpi.comcolab.ws. Future research could explore its impact on other metabolic pathways, such as lipid metabolism, and investigate its potential in preclinical models of obesity and metabolic syndrome.

Other Potential Targets: Given the broad bioactivity of flavonoids, Sanggenone K may possess other uncharacterized therapeutic targets. For example, studies on related compounds suggest potential interactions with pancreatic lipase (B570770) researchgate.net and pathways relevant to neuroprotection or cardiovascular health.

Development of Engineered Biosynthetic Systems for Enhanced Production

Currently, Sanggenone K is primarily obtained through extraction from Morus species. However, the low natural abundance and the complexity of plant extraction processes can limit its large-scale availability and cost-effectiveness.

Understanding Biosynthesis: Elucidating the complete biosynthetic pathway of Sanggenone K in Morus plants is a critical first step. This involves identifying the genes and enzymes responsible for its synthesis, including the prenylation steps, which are crucial for its bioactivity mdpi.comresearchgate.net.

Metabolic Engineering: Once the biosynthetic pathway is understood, metabolic engineering strategies can be employed to produce Sanggenone K in heterologous hosts, such as bacteria (E. coli) or yeast. This could involve introducing the relevant plant genes into microbial systems to create engineered strains capable of producing Sanggenone K through fermentation tandfonline.com.

Plant Cell Culture and Bioreactors: Alternatively, optimizing plant cell culture systems or utilizing bioreactors for Morus cell cultures could provide a more controlled and scalable method for Sanggenone K production compared to traditional agriculture.

Synthetic Biology Approaches: Advanced synthetic biology tools could be utilized to design and construct novel pathways for Sanggenone K biosynthesis, potentially improving yield and purity.

Developing such engineered systems would ensure a consistent and sustainable supply of Sanggenone K for research and potential commercial applications.

Translational Potential in Pre-clinical Drug Discovery and Functional Food Development

The promising biological activities of Sanggenone K suggest significant translational potential, moving from laboratory findings to practical applications.

Pre-clinical Drug Discovery: Sanggenone K's demonstrated anticancer and anti-inflammatory effects warrant further investigation in comprehensive preclinical drug discovery programs biosynth.comsciety.org. This includes conducting detailed in vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics. Such studies would help establish optimal dosing strategies and identify potential therapeutic windows for various diseases. Furthermore, structure-activity relationship (SAR) studies could guide the synthesis of more potent and selective Sanggenone K derivatives. AI-driven approaches are also emerging as powerful tools to accelerate preclinical drug discovery by predicting molecular targets and optimizing lead compounds nih.govdrugtargetreview.com.

Functional Food and Nutraceutical Development: The rich phytochemical profile of mulberry leaves, including flavonoids like Sanggenone K, has long been recognized for its health benefits researchgate.netresearchgate.net. Sanggenone K's antioxidant, anti-inflammatory, and potential hypoglycemic properties make it a candidate for development as a functional food ingredient or nutraceutical. Research could focus on its stability, bioavailability, and synergistic effects when combined with other bioactive compounds found in mulberry or other natural sources mdpi.comnih.govresearchgate.net. Studies evaluating its incorporation into food matrices and assessing consumer acceptance would be valuable for its translation into functional food products.

Further rigorous preclinical research is essential to validate these potentials and pave the way for clinical translation, ultimately contributing to novel therapeutic strategies and health-promoting food products.

Compound List:

Sanggenone K

Sanggenone C

Sanggenone D

Kuwanon C

Kuwanon G

Morin

Morusin

Sanggenone H

Sanggenone F

Sanggenol L

Morusinol

Mulberrin

Kuwanon E

Kuwanon A

Kuwanon H

Moracin P

Moracin B

Moracin C

5-Dehydroxyparatocarpin K

Carpachromene

Kuwanol C

3′-Geranyl-3-prenyl-5,7,2′,4′-tetrahydroxyflavone

Q & A

Q. What computational strategies are effective for predicting Sanggenone K’s molecular targets and binding affinities?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB) and machine learning models (e.g., DeepChem) can predict interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Q. How do structural modifications of Sanggenone K influence its pharmacokinetics and bioavailability?

  • Methodological Answer : Use in silico tools (SwissADME, pkCSM) to predict ADME properties. Synthesize derivatives via semi-synthetic modification (e.g., acetylation, glycosylation) and compare solubility, metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell models) .

Q. What experimental designs are optimal for elucidating Sanggenone K’s mechanism in cancer cell cycle arrest?

  • Methodological Answer : Employ flow cytometry (PI staining for cell cycle phases) and Western blotting for cyclin-dependent kinase (CDK) inhibitors (p21, p27). Combine with RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .

Q. How can contradictions in Sanggenone K’s cytotoxic efficacy across studies be systematically addressed?

  • Methodological Answer : Perform meta-analysis of published data to identify variables (cell type, assay duration, compound purity). Replicate experiments under controlled conditions and use multivariate statistical models (ANCOVA) to isolate confounding factors .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Sanggenone K in multi-omics studies?

  • Methodological Answer : Apply linear mixed-effects models for longitudinal omics data (transcriptomics, metabolomics) and pathway enrichment tools (GSEA, MetaboAnalyst) to integrate multi-layer datasets. Use false discovery rate (FDR) correction for high-throughput comparisons .

Q. How should researchers validate Sanggenone K’s role in modulating fatty acid biosynthesis in bacterial models?

  • Methodological Answer : Combine gene knockout (CRISPR-Cas9) in Staphylococcus aureus with LC-MS lipid profiling. Correlate findings with transcriptional analysis (qRT-PCR) of FAS-II pathway genes .

Comparative & Translational Studies

Q. What criteria should guide the selection of Sanggenone K analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize analogs with conserved flavonoid scaffolds (e.g., dihydroflavonols) and varying substituents (hydroxyl, prenyl groups). Assess bioactivity through hierarchical clustering of IC50 values and PCA for chemical diversity .

Q. How can cross-species toxicity studies of Sanggenone K be designed to support preclinical development?

  • Methodological Answer : Use acute toxicity models (OECD guidelines) in rodents and zebrafish, measuring ALT/AST levels and histopathological changes. Compare with in vitro hepatotoxicity assays (HepG2 cells) to establish interspecies correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.